molecular formula C9H11BO4 B2576078 (3-Methoxycarbonyl-2-methylphenyl)boronic acid CAS No. 1451374-90-5

(3-Methoxycarbonyl-2-methylphenyl)boronic acid

Cat. No. B2576078
CAS RN: 1451374-90-5
M. Wt: 193.99
InChI Key: OFQQQFUIQMLXRI-UHFFFAOYSA-N
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Description

(3-Methoxycarbonyl-2-methylphenyl)boronic acid, also known as MCMBA, is a boronic acid derivative that has gained significant attention in recent years due to its versatile applications in the field of organic synthesis and medicinal chemistry. MCMBA is a white crystalline powder that is soluble in common organic solvents and has a molecular weight of 207.1 g/mol.

Scientific Research Applications

Diol Recognition

  • High Affinity Diol Recognition at Neutral pH: 3-Methoxycarbonyl-5-nitrophenyl boronic acid demonstrates an ability to bind to diols, showing high affinity towards catechol dye and fructose. This suggests a significant role for appropriately functionalized electron-deficient boronic acids in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).

Macrocyclic Chemistry

  • New Perspectives in Macrocyclic Chemistry: Boronic esters derived from various aryl boronic acids, including 3-methoxyphenylboronic acid, have been explored for their potential in macrocyclic chemistry, showcasing the versatility of these compounds in the formation of complex molecular structures (Fárfan et al., 1999).

Inorganic Chemistry

  • Tetraarylpentaborates Formation and Analysis: The reaction of 4-methoxyphenylboronic acid with an aryloxorhodium complex leads to the formation of tetraarylpentaborates. These compounds have been characterized and studied for their chemical properties, contributing to the understanding of boron chemistry (Nishihara, Nara, & Osakada, 2002).

Photophysical Properties

  • Evaluation of Solvatochromism and Quantum Yield: The photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) have been evaluated, focusing on solvatochromic shift and quantum chemical methods in different solvents. This research highlights the molecule's potential in advanced photophysical applications (Muddapur et al., 2016).

Food Science

  • Specific Reduction of Fructose in Food Matrices: Boronic acids, including 3-methoxy-5-nitrophenylboronic acid, have been studied for their ability to specifically reduce fructose in food matrices like fruit juice. This research demonstrates the potential of boronic acids in modifying food composition (Pietsch & Richter, 2016).

Organic Synthesis

  • Intermediate in Organic Synthesis: 3-borono-5-fluorobenzoic acid, an important intermediate synthesized from (3-fluoro-5-methylphenyl)boronic acid, is widely used in organic synthesis. It contributes to the synthesis of olefins, styrene, biphenyl derivatives, and various natural products (Sun Hai-xia et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound (3-Methoxycarbonyl-2-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are a popular method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

The (3-Methoxycarbonyl-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the context of SM cross-coupling reactions, transmetalation involves the transfer of an organic group from boron to palladium . This process is key to the formation of the new carbon-carbon bond .

Biochemical Pathways

The (3-Methoxycarbonyl-2-methylphenyl)boronic acid affects the biochemical pathway of carbon-carbon bond formation. In the SM cross-coupling reaction, the compound contributes to the creation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . The downstream effects of this pathway include the production of a wide range of organic compounds, many of which have important applications in fields such as pharmaceuticals and materials science .

Pharmacokinetics

As an organoboron compound, it is generally considered to be stable and readily prepared . Its bioavailability would largely depend on the specific conditions of its use, including factors such as the solvent used and the presence of other reagents .

Result of Action

The molecular and cellular effects of (3-Methoxycarbonyl-2-methylphenyl)boronic acid’s action are primarily seen in its role in the formation of carbon-carbon bonds . By participating in SM cross-coupling reactions, this compound enables the synthesis of a wide variety of organic compounds . These compounds can have a range of properties and uses, depending on their specific structures .

Action Environment

The action, efficacy, and stability of (3-Methoxycarbonyl-2-methylphenyl)boronic acid can be influenced by various environmental factors. For example, the efficiency of the SM cross-coupling reaction can be affected by the pH of the solution, the temperature, and the presence of other reagents . Additionally, the compound’s stability may be influenced by factors such as light, heat, and moisture .

properties

IUPAC Name

(3-methoxycarbonyl-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQQQFUIQMLXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Methoxycarbonyl)-2-methylphenyl]boronic acid

CAS RN

1451374-90-5
Record name [3-(methoxycarbonyl)-2-methylphenyl]boronic acid
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